ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-(morpholine-4-carbonyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C26H32N4O7S2 and its molecular weight is 576.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
This compound, due to its intricate molecular structure, is part of research focusing on the synthesis of heterocyclic compounds that are significant in the development of pharmaceuticals and materials science. For instance, studies on the synthesis of new morpholinylpyrrolyl and tetrahydrothieno[2,3-c] isoquinoline derivatives highlight the importance of such compounds in creating new chemical entities. These entities often serve as key intermediates for further chemical transformations or as potential therapeutic agents themselves. The research demonstrates complex synthetic routes that involve multiple steps, including condensation reactions, hydrazinolysis, and the formation of carbohydrazide derivatives, showcasing the chemical versatility of these compounds (Zaki, El-Dean, & Radwan, 2014).
Properties
IUPAC Name |
ethyl 3-(morpholine-4-carbonyl)-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O7S2/c1-2-37-26(33)29-12-9-20-21(17-29)38-24(22(20)25(32)28-13-15-36-16-14-28)27-23(31)18-5-7-19(8-6-18)39(34,35)30-10-3-4-11-30/h5-8H,2-4,9-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOSGQCFLNIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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